molecular formula C21H22Cl2N2O8 B15092842 (4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride

(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride

Cat. No.: B15092842
M. Wt: 501.3 g/mol
InChI Key: OAPVUSSHCBRCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride involves the degradation of tetracycline. The compound can be synthesized through a series of chemical reactions that include the use of dimethylamine and various hydroxylation steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield, often involving the use of advanced chemical reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

(4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: The parent compound from which (4R,4AS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is derived.

    Doxycycline: Another tetracycline derivative with similar antibiotic properties.

    Minocycline: A tetracycline antibiotic with a broader spectrum of activity

Uniqueness

What sets this compound apart is its unique structure and its role as a degradation product of tetracycline. This gives it distinct properties and applications in scientific research, particularly in studying antibiotic resistance and protein synthesis inhibition .

Properties

Molecular Formula

C21H22Cl2N2O8

Molecular Weight

501.3 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H

InChI Key

OAPVUSSHCBRCOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl

Origin of Product

United States

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